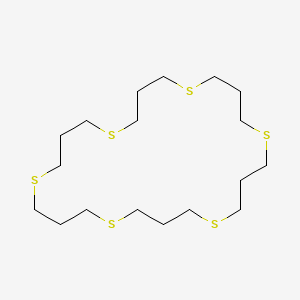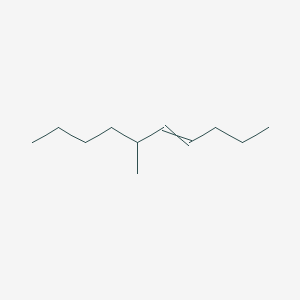![molecular formula C11H13N3O5S2 B14665857 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid CAS No. 40726-04-3](/img/structure/B14665857.png)
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 6-position of the benzimidazole ring, a sulfanyl group linking the benzimidazole to a propane-1-sulfonic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Sulfonation: Finally, the propane-1-sulfonic acid moiety is introduced through sulfonation reactions involving chlorosulfonic acid or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Addition: The sulfanyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents.
Addition: Grignard reagents, organolithium compounds.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic substitution reactions.
Thioethers: From nucleophilic addition reactions.
科学的研究の応用
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl and sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
6-Nitrobenzimidazole: Similar structure but lacks the sulfanyl and sulfonic acid groups.
2-Mercaptobenzimidazole: Contains a sulfanyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the sulfanyl and sulfonic acid groups improve its solubility and potential for interaction with biological targets.
特性
CAS番号 |
40726-04-3 |
|---|---|
分子式 |
C11H13N3O5S2 |
分子量 |
331.4 g/mol |
IUPAC名 |
3-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H13N3O5S2/c15-14(16)8-2-3-9-10(6-8)13-11(12-9)7-20-4-1-5-21(17,18)19/h2-3,6H,1,4-5,7H2,(H,12,13)(H,17,18,19) |
InChIキー |
MEOZLDGZCXUGDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


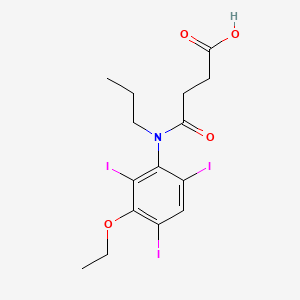
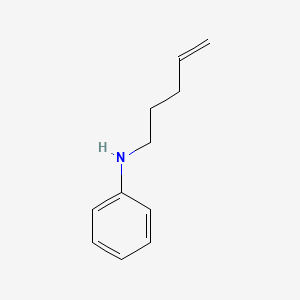

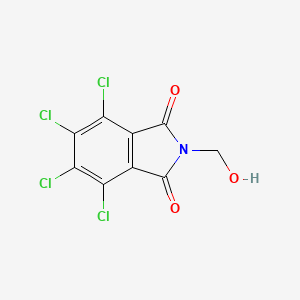
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
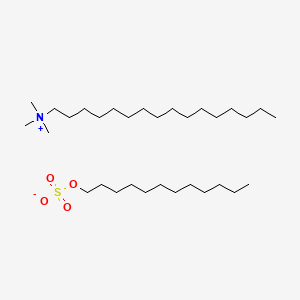
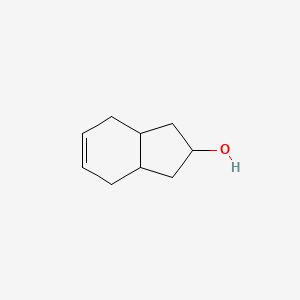
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
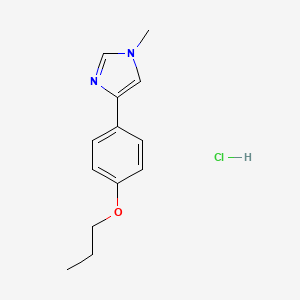
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)

